molecular formula C20H32BN3O2 B1508698 2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester CAS No. 1015242-01-9

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester

Cat. No.: B1508698
CAS No.: 1015242-01-9
M. Wt: 357.3 g/mol
InChI Key: AWVHJAMXEPONJS-UHFFFAOYSA-N
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Description

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridine ring. The pyridine ring is further substituted with a boronic ester group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Similar compounds have been reported to act as inhibitors for certain kinases .

Mode of Action

It is known that the compound contains a boronic acid pinacol ester group , which is often used in the Suzuki-Miyaura cross-coupling reactions. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib , suggesting that this compound may also be involved in pathways related to kinase inhibition.

Pharmacokinetics

The compound’s boronic acid pinacol ester group is known to be stable and resistant to temperature changes , which could potentially influence its bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound may inhibit the activity of certain kinases, leading to changes in cellular signaling pathways .

Action Environment

The action of 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it contains a boronic acid pinacol ester group that is known to be stable and resistant to temperature changes . Additionally, the compound’s solubility and bioavailability could be influenced by the pH and ionic strength of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including as a kinase inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclopentyl -piperazin-1-yl) pyridine-5-boronic acid pinacol ester is unique due to its combination of a piperazine ring with a cyclopentyl group and a boronic ester-substituted pyridine ring. This structure provides it with distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

1-cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O2/c1-19(2)20(3,4)26-21(25-19)16-9-10-18(22-15-16)24-13-11-23(12-14-24)17-7-5-6-8-17/h9-10,15,17H,5-8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHJAMXEPONJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726110
Record name 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015242-01-9
Record name 1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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